Carbamic acid, ((cyclohexylamino)sulfonyl)methyl-, 2-chloroethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, ((cyclohexylamino)sulfonyl)methyl-, 2-chloroethyl ester is a complex organic compound with a unique structure that combines elements of carbamic acid and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((cyclohexylamino)sulfonyl)methyl-, 2-chloroethyl ester typically involves the reaction of carbamic acid derivatives with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to obtain a product with the desired purity and yield. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, ((cyclohexylamino)sulfonyl)methyl-, 2-chloroethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The 2-chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, ((cyclohexylamino)sulfonyl)methyl-, 2-chloroethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its potential as an enzyme inhibitor due to its ability to form stable carbamate-enzyme complexes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in a controlled manner.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of carbamic acid, ((cyclohexylamino)sulfonyl)methyl-, 2-chloroethyl ester involves its interaction with biological molecules, particularly enzymes. The compound can form stable carbamate-enzyme complexes, inhibiting the enzyme’s activity. This inhibition can affect various biochemical pathways, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, [(dibutylamino)thio]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester: Another carbamate ester with different substituents.
Methyl carbamate: A simpler carbamate ester used in various industrial applications.
Uniqueness
Carbamic acid, ((cyclohexylamino)sulfonyl)methyl-, 2-chloroethyl ester is unique due to its combination of a sulfonyl group and a 2-chloroethyl ester group. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for specific applications in research and industry.
Properties
CAS No. |
116943-75-0 |
---|---|
Molecular Formula |
C10H19ClN2O4S |
Molecular Weight |
298.79 g/mol |
IUPAC Name |
2-chloroethyl N-(cyclohexylsulfamoyl)-N-methylcarbamate |
InChI |
InChI=1S/C10H19ClN2O4S/c1-13(10(14)17-8-7-11)18(15,16)12-9-5-3-2-4-6-9/h9,12H,2-8H2,1H3 |
InChI Key |
DMMLSJWFJZEPDD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)OCCCl)S(=O)(=O)NC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.